Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate
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Overview
Description
Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate typically involves the acylation of 2-methyl-2-phenylpropanoic acid with an acylating agent in the presence of a suitable Lewis acid. The reaction proceeds as follows:
Acylation: 2-methyl-2-phenylpropanoic acid is reacted with an acylating agent, such as chloroacetyl chloride, in the presence of a Lewis acid like aluminum trichloride (AlCl3).
Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoate: Similar structure but with an ethyl group instead of an acetyl group.
Methyl 2-(4-(2-Bromoacetyl)phenyl)-2-methylpropanoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 2-(4-(2-Acetyl)phenyl)-2-methylpropanoate: Similar structure but without the halogen atom.
Uniqueness
Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H15ClO3 |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
methyl 2-[4-(2-chloroacetyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C13H15ClO3/c1-13(2,12(16)17-3)10-6-4-9(5-7-10)11(15)8-14/h4-7H,8H2,1-3H3 |
InChI Key |
RVPFIGIBHCQPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCl)C(=O)OC |
Origin of Product |
United States |
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